3-Chloro-6-(trifluoromethyl)-2-methylquinoxaline
CAS No.: 166402-14-8
Cat. No.: VC11729789
Molecular Formula: C10H6ClF3N2
Molecular Weight: 246.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 166402-14-8 |
|---|---|
| Molecular Formula | C10H6ClF3N2 |
| Molecular Weight | 246.61 g/mol |
| IUPAC Name | 3-chloro-2-methyl-6-(trifluoromethyl)quinoxaline |
| Standard InChI | InChI=1S/C10H6ClF3N2/c1-5-9(11)16-8-4-6(10(12,13)14)2-3-7(8)15-5/h2-4H,1H3 |
| Standard InChI Key | PRFPCGUDBQRSIX-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C2C=C(C=CC2=N1)C(F)(F)F)Cl |
| Canonical SMILES | CC1=C(N=C2C=C(C=CC2=N1)C(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a bicyclic quinoxaline system (a fused benzene and pyrazine ring). Substituents at positions 2, 3, and 6 introduce steric and electronic modifications:
-
Chloro group (position 3): Enhances electrophilicity and participates in substitution reactions.
-
Trifluoromethyl group (position 6): Increases lipophilicity and metabolic stability, common in bioactive molecules.
-
Methyl group (position 2): Modulates steric interactions and influences regioselectivity in further derivatization.
The trifluoromethyl group’s strong electron-withdrawing nature polarizes the quinoxaline ring, altering its reactivity and binding affinity to biological targets.
Physicochemical Characteristics
While experimental data for this specific compound are scarce, analogous quinoxalines exhibit the following properties:
| Property | Typical Range for Quinoxalines |
|---|---|
| Molecular Weight | 250–300 g/mol |
| Melting Point | 80–150°C |
| LogP (Lipophilicity) | 2.5–4.0 |
| Solubility | Low in water; soluble in organic solvents |
The trifluoromethyl group likely elevates logP values compared to non-fluorinated analogs, enhancing membrane permeability.
Synthesis and Optimization
Synthetic Routes
Quinoxaline derivatives are typically synthesized via condensation of o-phenylenediamines with α-diketones. For 3-chloro-6-(trifluoromethyl)-2-methylquinoxaline, a plausible route involves:
-
Trifluoromethylation: Introduction of the -CF₃ group via Ullmann-type coupling or nucleophilic substitution using trifluoromethylating agents (e.g., CF₃I).
-
Chlorination: Electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) or nucleophilic displacement of a leaving group.
-
Methylation: Alkylation at position 2 using methyl halides under basic conditions.
Key Reaction Conditions:
-
Anhydrous solvents (e.g., DMF, THF).
-
Catalysts (e.g., Pd for coupling reactions).
-
Temperature control (50–120°C) to prevent side reactions.
Industrial-Scale Production
Batch reactors with precise temperature and pressure controls are employed for large-scale synthesis. Purification often involves fractional distillation or recrystallization to achieve >95% purity.
| Microorganism | MIC (µg/mL) for Analogous Quinoxalines |
|---|---|
| Staphylococcus aureus | 2–10 |
| Escherichia coli | 5–20 |
| Candida albicans | 10–50 |
Mechanistically, these compounds inhibit DNA gyrase or disrupt cell wall synthesis .
Anticancer Activity
Quinoxaline derivatives exhibit antiproliferative effects by targeting topoisomerases or inducing apoptosis. For example:
-
A methyl-substituted quinoxaline analog showed IC₅₀ values of 1.2–5.6 µM against HeLa and MCF-7 cell lines .
-
Chloro and trifluoromethyl groups enhance intercalation with DNA, as confirmed by molecular docking studies .
Applications in Material Science
Organic Electronics
Quinoxalines serve as electron-deficient moieties in organic semiconductors. The trifluoromethyl group improves electron mobility, making them suitable for:
-
Organic photovoltaics (OPVs): Power conversion efficiencies of 8–12% have been reported for quinoxaline-based polymers .
-
Light-emitting diodes (LEDs): High electroluminescence quantum yields (up to 25%) .
Advanced Polymers
Incorporating quinoxaline units into polyimides enhances thermal stability (decomposition temperatures >400°C) and mechanical strength, ideal for aerospace applications .
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to optimize bioactivity.
-
Targeted Drug Delivery: Developing nanoparticle-encapsulated formulations to enhance bioavailability.
-
Green Synthesis: Exploring photocatalytic or solvent-free methods to reduce environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume